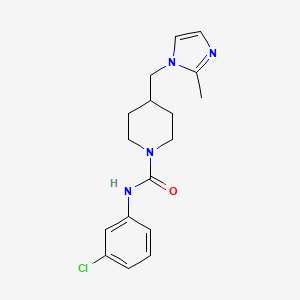

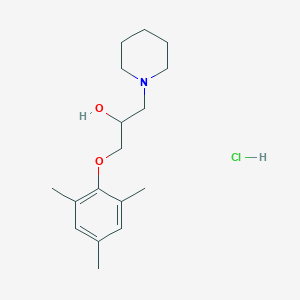

![molecular formula C7H4ClN3O2 B2992484 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1505900-70-8](/img/structure/B2992484.png)

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid presents two possible tautomeric forms: the 1H- and 2H-isomers . The 1H- and 2H-pyrazolo[3,4-b]pyridines are the possible fusions of a pyrazole and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been reported in numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C6H4ClN3, and its molecular weight is 153.57 .

Scientific Research Applications

Medicinal Chemistry Applications

"6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid" is a compound of interest in the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for synthesizing derivatives with potential therapeutic effects. For example, derivatives of this compound have been explored for their antihypertensive activity, as seen with MK-672, which showed significant antihypertensive effects in animal studies (Okun, Maibach, & Gates, 1971) Okun et al., 1971.

Pharmacological Applications

In pharmacology, the compound's derivatives are investigated for their binding affinity to various receptors, such as the Translocator Protein (TSPO). For instance, studies comparing TSPO imaging using derivatives of this compound have shown promise in predicting progression of glioblastoma multiforme, a type of brain tumor, indicating its potential utility in clinical settings (Jensen et al., 2015) Jensen et al., 2015.

Environmental Science Applications

Research has also delved into the environmental impact and exposure to compounds structurally related to "6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid," such as pyrethroids and pyrethroid metabolites. These studies are crucial for understanding human and ecological exposure to these chemicals, which are widely used as insecticides. Investigations into the urinary metabolites of pyrethroids in populations have provided insight into exposure levels, aiding in the assessment of potential health risks (Wielgomas, 2013; Lin et al., 2020) Wielgomas, 2013; Lin et al., 2020.

properties

IUPAC Name |

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEICUOGPUURNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2992401.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

amino]acetic acid](/img/structure/B2992408.png)

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2992417.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B2992421.png)

![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)